molecular formula C10H13ClN2O2 B1377446 6-(Aminomethyl)-2-cyclopropylpyridine-3-carboxylic acid hydrochloride CAS No. 1432678-88-0

6-(Aminomethyl)-2-cyclopropylpyridine-3-carboxylic acid hydrochloride

Cat. No.: B1377446
CAS No.: 1432678-88-0
M. Wt: 228.67 g/mol
InChI Key: RMIFHDDWWKSWGQ-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-2-cyclopropylpyridine-3-carboxylic acid hydrochloride is a chemical compound with a unique structure that includes a pyridine ring substituted with an aminomethyl group and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)-2-cyclopropylpyridine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by functional group modifications. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the cyclization and subsequent reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistency and scalability.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 6-(Aminomethyl)-2-cyclopropylpyridine-3-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential, including anti-inflammatory and antimicrobial properties.

Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-2-cyclopropylpyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    2-Cyclopropylpyridine-3-carboxylic acid: Lacks the aminomethyl group, which may reduce its binding affinity in biological systems.

    6-(Aminomethyl)pyridine-3-carboxylic acid: Lacks the cyclopropyl group, which may affect its hydrophobic interactions.

Uniqueness: The combination of the aminomethyl and cyclopropyl groups in 6-(Aminomethyl)-2-cyclopropylpyridine-3-carboxylic acid hydrochloride provides a unique balance of hydrophilic and hydrophobic properties, enhancing its potential as a versatile compound in various applications.

Properties

IUPAC Name

6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c11-5-7-3-4-8(10(13)14)9(12-7)6-1-2-6;/h3-4,6H,1-2,5,11H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIFHDDWWKSWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=N2)CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Aminomethyl)-2-cyclopropylpyridine-3-carboxylic acid hydrochloride
Reactant of Route 2
6-(Aminomethyl)-2-cyclopropylpyridine-3-carboxylic acid hydrochloride
Reactant of Route 3
6-(Aminomethyl)-2-cyclopropylpyridine-3-carboxylic acid hydrochloride
Reactant of Route 4
6-(Aminomethyl)-2-cyclopropylpyridine-3-carboxylic acid hydrochloride
Reactant of Route 5
6-(Aminomethyl)-2-cyclopropylpyridine-3-carboxylic acid hydrochloride
Reactant of Route 6
6-(Aminomethyl)-2-cyclopropylpyridine-3-carboxylic acid hydrochloride

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